Technical Guide: Properties, Synthesis, and Applications of (4-Bromo-2-methylphenyl)hydrazine Hydrochloride
Technical Guide: Properties, Synthesis, and Applications of (4-Bromo-2-methylphenyl)hydrazine Hydrochloride
Executive Summary
As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is critical for the efficient assembly of complex pharmacophores. (4-Bromo-2-methylphenyl)hydrazine hydrochloride (CAS 56056-25-8) is a highly versatile, bifunctional aryl hydrazine. It is a cornerstone reagent in the synthesis of substituted indoles and pyrazoles, which frequently serve as the core scaffolds for advanced therapeutics, including highly selective Tyrosine Kinase 2 (Tyk2) and Janus Kinase 1 (JAK1) inhibitors 1. The presence of the bromine atom at the para position relative to the hydrazine moiety provides a robust handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) 2.
This guide provides an in-depth analysis of its physicochemical properties, upstream synthesis from its aniline precursor, and downstream application protocols.
Physicochemical Profiling & Structural Analysis
Understanding the physical and computational properties of this compound is essential for predicting its solubility, reactivity, and behavior in biphasic reaction systems. The hydrochloride salt form is preferred over the free base due to its enhanced stability against atmospheric oxidation.
| Property | Value |
| Chemical Name | (4-Bromo-2-methylphenyl)hydrazine hydrochloride |
| CAS Registry Number | 56056-25-8 |
| Molecular Formula | C₇H₁₀BrClN₂ (C₇H₉BrN₂ · HCl) |
| Molecular Weight | 237.53 g/mol (Salt) / 201.067 g/mol (Free Base) |
| Canonical SMILES | CC1=C(C=CC(=C1)Br)NN.Cl |
| InChIKey | VJTBVNWEWUHQOT-UHFFFAOYSA-N (Free Base) |
| Topological Polar Surface Area (TPSA) | 38.0 Ų |
| Hydrogen Bond Donors / Acceptors | 2 / 2 |
| Predicted pKa | 5.06 ± 0.27 |
Data summarized from computational chemical databases3.
Upstream Synthesis Protocol: From Aniline to Hydrazine
The synthesis of (4-Bromo-2-methylphenyl)hydrazine hydrochloride typically begins with the diazotization of 4-bromo-2-methylaniline (CAS 583-75-5), followed by a controlled reduction 4.
Workflow for the synthesis of (4-Bromo-2-methylphenyl)hydrazine hydrochloride.
Step-by-Step Methodology & Causality
Step 1: Amine Protonation
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Action: Suspend 4-bromo-2-methylaniline (1.0 equiv) in a solution of concentrated HCl and water. Cool the mixture to 0–5 °C using an ice-salt bath.
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Causality: The amine must be fully protonated to form the soluble hydrochloride salt. This prevents the unreacted free amine from acting as a nucleophile and coupling with the diazonium intermediate to form an unwanted triazene byproduct.
Step 2: Diazotization
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Action: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv) dropwise, strictly maintaining the internal temperature below 5 °C.
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Causality: NaNO₂ reacts with HCl to generate nitrous acid (HONO) in situ, which converts the primary amine into a highly reactive diazonium cation. Temperatures above 5 °C provide enough thermal energy to drive the expulsion of nitrogen gas (N₂), degrading the intermediate into a phenol.
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Self-Validation Check: Spot the reaction mixture onto potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the diazotization is complete.
Step 3: Reduction
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Action: Prepare a cold solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 2.5 equiv) in concentrated HCl. Add this dropwise to the diazonium solution, maintaining the temperature below 10 °C.
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Causality: Sn(II) acts as a precise two-electron reducing agent. It reduces the diazonium nitrogen-nitrogen triple bond to a single bond without cleaving it (which stronger reducing agents might do).
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Self-Validation Check: The reaction mixture will transition from a clear/pale solution to a thick, pale-yellow/white suspension. This occurs because the newly formed hydrazine hydrochloride salt is insoluble in the highly concentrated chloride environment (common-ion effect).
Step 4: Isolation
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Action: Stir for 2 hours at room temperature, filter the precipitate, wash with cold brine, and dry under high vacuum.
Downstream Application Protocol: Fischer Indole Synthesis
The most prominent use of (4-Bromo-2-methylphenyl)hydrazine hydrochloride is the construction of 5-bromo-7-methylindole derivatives via the Fischer Indole Synthesis. This scaffold is heavily utilized in the design of kinase inhibitors 1.
Mechanistic pathway of the Fischer Indole Synthesis using the hydrazine derivative.
Step-by-Step Methodology & Causality
Step 1: Hydrazone Formation
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Action: Combine (4-Bromo-2-methylphenyl)hydrazine hydrochloride (1.0 equiv) and an enolizable ketone (e.g., isopropyl methyl ketone, 1.1 equiv) in glacial acetic acid. Heat to 80 °C for 1 hour.
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Causality: The acidic environment catalyzes the nucleophilic attack of the terminal hydrazine nitrogen onto the carbonyl carbon. Subsequent dehydration yields the aryl hydrazone.
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Self-Validation Check: Monitor by TLC (Hexane/EtOAc). The disappearance of the ninhydrin-positive hydrazine spot and the appearance of a higher
UV-active spot confirms complete hydrazone formation.
Step 2: Sigmatropic Rearrangement & Cyclization
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Action: Add a strong Lewis or Brønsted acid (e.g., Polyphosphoric acid or ZnCl₂) and elevate the temperature to 110–120 °C.
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Causality: The acid promotes tautomerization of the hydrazone to an ene-hydrazine. The thermal energy then drives the critical[3,3]-sigmatropic rearrangement. This concerted step cleaves the weak N-N bond and forms a new C-C bond at the ortho position of the aromatic ring. Rapid rearomatization and intramolecular nucleophilic attack by the amine onto the newly formed imine yields an aminal intermediate.
Step 3: Ammonia Elimination
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Action: Continue heating for 2–4 hours.
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Causality: The aminal intermediate is unstable under acidic conditions and eliminates a molecule of ammonia (NH₃) to achieve the fully aromatic, thermodynamically stable indole core.
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Self-Validation Check: LC-MS analysis of an aliquot will show the mass of the desired indole
, confirming the loss of 17 Da (NH₃) from the intermediate mass.
Safety, Handling, and Storage
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Toxicity: Like most aryl hydrazines, this compound is a suspected carcinogen, mutagen, and potent skin sensitizer. It is toxic if swallowed, inhaled, or absorbed through the skin.
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Handling: All manipulations must be performed in a certified chemical fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).
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Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. The hydrochloride salt provides stability, but prolonged exposure to moisture and oxygen will lead to gradual oxidation and darkening of the material.
References
- Title: 1-(4-BroMo-2-Methylphenyl)
- Title: WO2021078023A1 - Small molecule compound Source: Google Patents URL
- Title: Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
- Title: 1-(4-BroMo-2-Methylphenyl)hydrazine, HCl 56056-25-8 wiki (Precursors)
